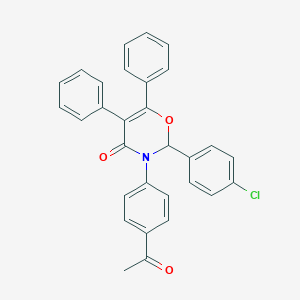
4-(Methylthio)benzophenone
Descripción general
Descripción
4-(Methylthio)benzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a methylthio group attached to the benzene ring of benzophenone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)benzophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene is reacted with 4-(Methylthio)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Methylthio)benzophenone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in benzophenone can be reduced to form a secondary alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-(Methylthio)benzophenone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Methylthio)benzophenone involves its ability to absorb UV light and generate reactive species that can initiate polymerization reactions. The compound acts as a photoinitiator by undergoing a photochemical reaction upon exposure to UV light, leading to the formation of free radicals. These free radicals then initiate the polymerization of monomers to form polymers .
Comparación Con Compuestos Similares
Benzophenone: Lacks the methylthio group and has different photoinitiating properties.
4-Hydroxybenzophenone: Contains a hydroxyl group instead of a methylthio group, leading to different chemical reactivity and applications.
4-Methoxybenzophenone: Contains a methoxy group, which also alters its chemical properties and uses.
Uniqueness: 4-(Methylthio)benzophenone is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This functional group enhances its ability to participate in specific chemical reactions, such as oxidation and substitution, making it valuable in various applications.
Propiedades
IUPAC Name |
(4-methylsulfanylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWFUVVVRXJTLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458366 | |
| Record name | AN-651/09925003 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23405-48-3 | |
| Record name | AN-651/09925003 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(4-Butylcyclohexyl)ethoxy]carbonyl}benzoic acid](/img/structure/B312786.png)
![2-{[1-(4-Propylcyclohexyl)ethoxy]carbonyl}benzoic acid](/img/structure/B312787.png)
![7-(2-Chlorophenyl)-4,5-diphenyl-8-thia-2-azatricyclo[7.4.0.02,5]trideca-1(13),9,11-trien-3-one](/img/structure/B312789.png)
![4-methyl-2,2a-diphenyl-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothiazepin-1-one](/img/structure/B312791.png)


![1-[4-(Propylsulfanyl)phenyl]-1-propanone](/img/structure/B312798.png)
![1-[4-(Ethylsulfanyl)phenyl]-1-propanone](/img/structure/B312799.png)
![Benzyl {[(benzyloxy)carbonyl]amino}(4-bromophenyl)methylcarbamate](/img/structure/B312801.png)

![2-{[1-(4-Propylphenyl)ethoxy]carbonyl}benzoic acid](/img/structure/B312806.png)
![2-[1-(hydroxymethyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B312807.png)
![[5-[Hydroxy(diphenyl)methyl]-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl](diphenyl)methanol](/img/structure/B312808.png)
![3-benzyl-2,4a,6-triphenyl-5,6-dihydro-1H,4aH-[1,3]oxazino[2,3-d][1,5]benzothiazepin-1-one](/img/structure/B312809.png)
